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Compound of Interest

Compound Name: tetrahydrofuran-2-carbaldehyde

Cat. No.: B1329454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

tetrahydrofuran-2-carbaldehyde, a key heterocyclic aldehyde. The information presented

herein is essential for the identification, characterization, and quality control of this compound

in research and development settings. This document details expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for

tetrahydrofuran-2-carbaldehyde. These values are predicted based on the chemical structure

and typical spectroscopic behavior of related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.6 Doublet 1H
Aldehydic proton (-

CHO)

~4.2 Multiplet 1H Proton on C2

~3.9 Multiplet 2H Protons on C5

~2.0-1.8 Multiplet 4H Protons on C3 and C4

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~202 Carbonyl carbon (C=O)

~78 C2

~68 C5

~26 C3 and C4

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Strong C-H stretching (aliphatic)

~2820, ~2720 Medium C-H stretching (aldehydic)

~1730 Strong C=O stretching (aldehyde)

~1100 Strong C-O-C stretching (ether)

Table 4: Mass Spectrometry Data
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m/z Interpretation

100.0524 Molecular Ion [M]⁺ (Calculated for C₅H₈O₂)[1][2]

99 [M-H]⁺

71 [M-CHO]⁺

43 [C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized for standard laboratory equipment and can be adapted

based on specific instrument requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of tetrahydrofuran-2-carbaldehyde for structural

elucidation.

Materials and Equipment:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Tetrahydrofuran-2-carbaldehyde sample

Pipettes and vials

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of tetrahydrofuran-2-carbaldehyde into a

clean, dry vial.
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Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Using a pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to the ¹H NMR spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for

¹H and δ 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in tetrahydrofuran-2-carbaldehyde.

Materials and Equipment:
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Fourier Transform Infrared (FTIR) spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Tetrahydrofuran-2-carbaldehyde sample (neat liquid)

Pipette

Acetone or other suitable solvent for cleaning

Procedure (using salt plates):

Sample Preparation:

Ensure the salt plates are clean and dry. If necessary, rinse with a dry solvent like acetone

and gently wipe with a soft tissue.[3]

Place one to two drops of the neat tetrahydrofuran-2-carbaldehyde liquid onto the

center of one salt plate.[4]

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

[3][4]

Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[3]

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning:

After analysis, carefully separate the salt plates and clean them with a suitable solvent

(e.g., acetone).[3][4]

Store the clean plates in a desiccator to prevent damage from moisture.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1329454?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.benchchem.com/product/b1329454?utm_src=pdf-body
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of tetrahydrofuran-2-
carbaldehyde.

Materials and Equipment:

Mass spectrometer (e.g., with Electron Ionization - EI)

Gas Chromatograph (GC) for sample introduction (optional but common)

Vials with septa

Solvent (e.g., methanol or acetonitrile)

Syringe for sample injection

Procedure:

Sample Preparation:

Prepare a dilute solution of tetrahydrofuran-2-carbaldehyde in a volatile organic solvent

such as methanol or acetonitrile (e.g., ~1 mg/mL).[5]

Instrument Setup:

Set the mass spectrometer to the appropriate mode (e.g., EI) and mass range.

If using GC-MS, set the appropriate temperature program for the GC oven to ensure

separation and elution of the compound.

Data Acquisition:

Inject a small volume of the prepared solution into the instrument.

The sample is vaporized and then ionized in the ion source.[6][7]

The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio (m/z).[6][7]
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The detector records the abundance of each ion.

Data Analysis:

Analyze the resulting mass spectrum to identify the molecular ion peak, which

corresponds to the molecular weight of the compound.[6]

Examine the fragmentation pattern to identify characteristic fragment ions, which can

provide structural information.[6]

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Sample Preparation
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Data Analysis & Interpretation
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Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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